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Compound of Interest

Compound Name: C18:1-Ceramide

Cat. No.: B164339 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of C18:1-Ceramide from

various tissue samples. The methods described are widely established and validated, ensuring

reliable and reproducible results for downstream analysis, particularly by mass spectrometry.

Introduction to C18:1-Ceramide
Ceramides are a class of bioactive sphingolipids that play a crucial role in various cellular

processes, including apoptosis, cell growth, differentiation, and inflammation.[1][2][3] C18:1-
Ceramide, specifically, has been implicated in distinct signaling pathways and is a key

molecule of interest in numerous physiological and pathological conditions.[2] Accurate

quantification of C18:1-Ceramide in tissues is therefore essential for understanding its

biological function and for the development of novel therapeutic strategies.

The selection of an appropriate lipid extraction method is critical for obtaining accurate and

reproducible quantification of C18:1-Ceramide. The ideal protocol should efficiently extract the

target lipid while minimizing contamination from other cellular components. This document

outlines three commonly used and effective methods for the extraction of ceramides from

tissue samples: the Bligh and Dyer method, the Folch method, and Solid-Phase Extraction

(SPE).
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The efficiency of lipid extraction can vary depending on the tissue type and the specific protocol

employed. The following table summarizes reported recovery rates for ceramide extraction

from different tissues using various methods. It is important to note that these values can serve

as a general guideline, and optimization for specific experimental conditions is always

recommended.

Tissue Type Extraction Method
Ceramide Recovery
(%)

Reference

Human Plasma Bligh and Dyer 78 - 91 [4]

Rat Liver Bligh and Dyer 70 - 99

Rat Muscle Bligh and Dyer 71 - 95

Experimental Protocols
Protocol 1: Modified Bligh and Dyer Method
This method is a widely used liquid-liquid extraction technique suitable for a variety of tissue

types.

Materials:

Tissue sample (e.g., liver, muscle, brain)

Ice-cold Phosphate-Buffered Saline (PBS)

Chloroform

Methanol

Deionized Water

Homogenizer

Centrifuge

Glass tubes
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Procedure:

Tissue Homogenization:

Weigh a portion of the frozen tissue sample (typically 50-100 mg).

Add the tissue to a tube containing an appropriate volume of ice-cold PBS.

Homogenize the tissue on ice until a uniform consistency is achieved.

Lipid Extraction:

To the tissue homogenate, add a mixture of chloroform and methanol in a 1:2 (v/v) ratio. A

typical volume would be 2 mL for a 50 mg tissue sample.

Vortex the mixture vigorously for 10-15 minutes at 4°C.

Add 1.25 ml of chloroform and mix for 1 minute.

Add 1.25 ml of water and mix for another minute.

Centrifuge the mixture at a low speed (e.g., 2000 rpm) for 10 minutes to separate the

phases.

Phase Separation and Collection:

After centrifugation, two distinct phases will be visible: an upper aqueous phase (methanol

and water) and a lower organic phase (chloroform) containing the lipids. A protein disk

may be visible between the two phases.

Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the

protein disk and the upper phase.

Drying and Reconstitution:

Evaporate the collected chloroform phase to dryness under a stream of nitrogen or using a

vacuum concentrator (e.g., SpeedVac).
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Reconstitute the dried lipid extract in a small, known volume of an appropriate solvent for

downstream analysis, such as a chloroform:methanol mixture (2:1, v/v) or the initial mobile

phase for LC-MS/MS analysis.

Protocol 2: Folch Method
The Folch method is another robust liquid-liquid extraction technique, particularly effective for

tissues with a higher lipid content.

Materials:

Tissue sample

Chloroform

Methanol

0.9% NaCl solution (or deionized water)

Homogenizer

Centrifuge

Glass tubes

Filter paper

Procedure:

Tissue Homogenization:

Homogenize the tissue sample (e.g., 1 gram) in a 20-fold volume of a chloroform:methanol

mixture (2:1, v/v).

Agitate the mixture for 15-20 minutes at room temperature.

Filtration:

Filter the homogenate through a filter paper to remove solid particles.
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Washing:

To the filtered liquid, add 0.2 volumes of 0.9% NaCl solution (or water).

Vortex the mixture for 2 minutes and then centrifuge at a low speed to facilitate phase

separation.

Phase Separation and Collection:

Two phases will form. The lower chloroform phase contains the lipids.

Carefully remove the upper aqueous phase by siphoning.

Collect the lower chloroform phase.

Drying and Reconstitution:

Evaporate the chloroform phase to dryness under vacuum in a rotary evaporator or under

a stream of nitrogen.

Dissolve the resulting lipid residue in a known volume of chloroform for storage or further

analysis.

Protocol 3: Solid-Phase Extraction (SPE)
SPE is a rapid and reliable method for fractionating lipid classes, including ceramides, from a

total lipid extract. This protocol is typically used as a clean-up step after an initial liquid-liquid

extraction (like Folch or Bligh and Dyer).

Materials:

Dried lipid extract (from Protocol 1 or 2)

Aminopropyl SPE cartridges

Solvents for elution (e.g., chloroform, acetone, methanol)

Collection tubes
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Procedure:

Cartridge Conditioning:

Condition the aminopropyl SPE cartridge by washing it with a non-polar solvent (e.g.,

hexane), followed by the initial elution solvent.

Sample Loading:

Redissolve the dried lipid extract in a small volume of the initial mobile phase (e.g.,

chloroform).

Load the sample onto the conditioned SPE cartridge.

Elution of Lipid Classes:

Sequentially elute different lipid classes using solvents of increasing polarity. A typical

elution scheme for separating ceramides is as follows:

Elute neutral lipids (e.g., cholesterol esters, triglycerides) with a non-polar solvent like

chloroform/2-propanol (2:1, v/v).

Elute free fatty acids with diethyl ether containing 2% acetic acid.

Elute ceramides with acetone/methanol (9:1, v/v).

Elute more polar lipids with methanol.

Drying and Reconstitution:

Collect the fraction containing the ceramides.

Evaporate the solvent to dryness.

Reconstitute the purified ceramide fraction in a suitable solvent for analysis.
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Experimental Workflow for C18:1-Ceramide Extraction
and Analysis

Tissue Preparation

Lipid Extraction

Purification (Optional)
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Click to download full resolution via product page

Caption: Workflow for C18:1-Ceramide extraction and analysis.
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Caption: C18:1-Ceramide signaling pathways in cellular processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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